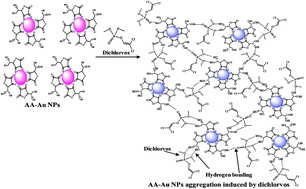Ascorbic acid functionalized gold nanoparticles as a probe for colorimetric and visual read-out determination of dichlorvos in environmental samples†
Analytical Methods Pub Date: 2014-08-05 DOI: 10.1039/C4AY01004C
Abstract
We report a facile, rapid, selective and sensitive colorimetric method for the detection of dichlorvos based on the aggregation of ascorbic acid (AA) capped gold nanoparticles (Au NPs) induced by dichlorvos. The influence of AA concentration on the UV-visible absorption spectra and the color of AA–Au NPs was investigated. In the presence of dichlorvos, the UV-visible spectrum of AA–Au NPs was red-shifted from 525 nm to 620 nm, indicating that the aggregation of AA–Au NPs was induced by dichlorvos via hydrogen-bonding between AA–Au NPs and dichlorvos, which results in a change in color from cherry red to purple that can be monitored by UV-visible spectrophotometer or the naked eye. The limit of detection was found to be 42.94 μM, and good recoveries in the range of 90.0–101.2% with relative standard deviation (RSD) of <0.85%. The method was successfully applied to detect dichlorvos in water (tap, river and canal), apple and wheat samples.


Recommended Literature
- [1] Back cover
- [2] Extending the dynamic range of biochemical oxygen demand sensing with multi-stage microbial fuel cells†
- [3] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [4] Index of contributors
- [5] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [6] Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†
- [7] Wobble pairs of the HDV ribozyme play specific roles in stabilization of active site dynamics
- [8] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [9] miR-497 regulates fatty acid synthesis via LATS2 in bovine mammary epithelial cells†
- [10] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 16187-03-4
-
CAS no.: 16478-52-7









